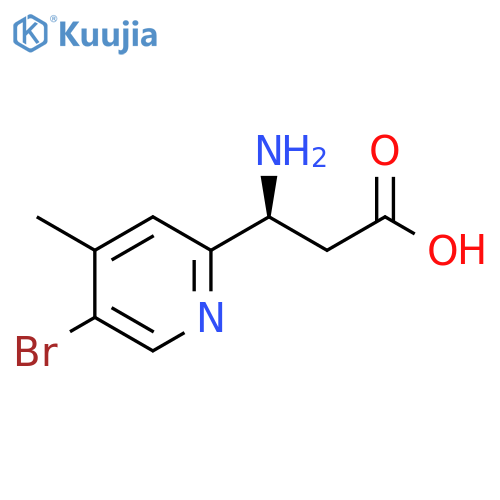Cas no 1269948-05-1 ((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)

1269948-05-1 structure
商品名:(3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID
(3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID 化学的及び物理的性質
名前と識別子
-
- (3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID
- 2-Pyridinepropanoic acid, β-amino-5-bromo-4-methyl-, (βS)-
- (3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOICACID
- N14932
- 1269948-05-1
-
- インチ: 1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m0/s1
- InChIKey: GWJDQAWJSPKMIJ-ZETCQYMHSA-N
- ほほえんだ: C(O)(=O)C[C@H](N)C1=NC=C(Br)C(C)=C1
計算された属性
- せいみつぶんしりょう: 258.00039g/mol
- どういたいしつりょう: 258.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- 密度みつど: 1.584±0.06 g/cm3(Predicted)
- ふってん: 394.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.14±0.12(Predicted)
(3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791523-1g |
(3S)-3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |
1269948-05-1 | 98% | 1g |
¥4313.00 | 2024-08-09 |
(3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
1269948-05-1 ((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
